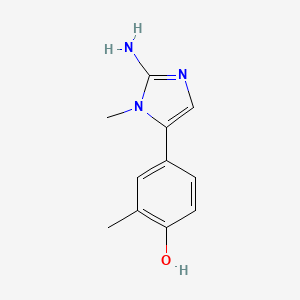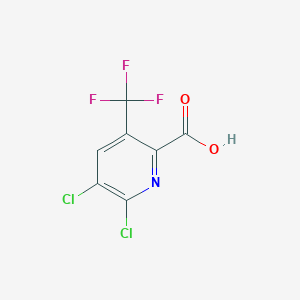
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(sec-butoxymethyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
R−SO3H+SOCl2→R−SO2Cl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfinic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the sulfonyl chloride can undergo oxidation to form sulfonic anhydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfinic Acids: Formed by partial reduction.
Scientific Research Applications
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups.
Material Science: Utilized in the preparation of sulfonated polymers and resins for use in ion exchange and catalysis.
Mechanism of Action
The reactivity of 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. The chlorine atom is a good leaving group, making the sulfonyl chloride susceptible to nucleophilic attack. The mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but less steric hindrance.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different electronic properties due to the presence of the benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.
Uniqueness
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is unique due to its branched alkyl structure, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a critical role in the reaction outcome.
Properties
Molecular Formula |
C11H23ClO3S |
|---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
2-(butan-2-yloxymethyl)-2-ethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-5-10(4)15-8-11(6-2,7-3)9-16(12,13)14/h10H,5-9H2,1-4H3 |
InChI Key |
ZFHXDJHUSANBPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC(CC)(CC)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)

![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)

![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)



![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)
